molecular formula C18H20N4O4 B2408894 1-benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine CAS No. 866150-84-7

1-benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine

Cat. No.: B2408894
CAS No.: 866150-84-7
M. Wt: 356.382
InChI Key: ATECHEQIQHWYGZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine involves several steps. One common method includes the reaction of N-benzyl-4-piperidone with 2,4-dinitrophenylhydrazine under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .

Chemical Reactions Analysis

1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or nitroso derivatives, while reduction can lead to amine derivatives.

Scientific Research Applications

1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine can be compared with other similar compounds such as:

Properties

IUPAC Name

1-benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c23-21(24)16-6-7-17(18(12-16)22(25)26)19-15-8-10-20(11-9-15)13-14-4-2-1-3-5-14/h1-7,12,15,19H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATECHEQIQHWYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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